1,4-Diphenylpent-1-en-3-one
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Overview
Description
1,4-Diphenylpent-1-en-3-one is an organic compound with the molecular formula C17H14O It is a member of the chalcone family, characterized by the presence of two phenyl groups attached to a pentenone backbone
Preparation Methods
1,4-Diphenylpent-1-en-3-one can be synthesized through several methods. One common synthetic route involves the mixed aldol condensation reaction. In this method, benzalacetone is conjugated with different substituted benzaldehydes in the presence of a strong base, such as sodium hydroxide (NaOH), at room temperature . Another method involves the grindstone technique, where Cu(II)-tyrosinase is used as a catalyst under mild reaction conditions . These methods yield high purity and significant quantities of the compound.
Chemical Reactions Analysis
1,4-Diphenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Diphenylpent-1-en-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,4-Diphenylpent-1-en-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. In medicinal applications, the compound may inhibit specific enzymes or interfere with cellular signaling pathways, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
1,4-Diphenylpent-1-en-3-one can be compared with other similar compounds, such as:
Properties
CAS No. |
137869-56-8 |
---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1,4-diphenylpent-1-en-3-one |
InChI |
InChI=1S/C17H16O/c1-14(16-10-6-3-7-11-16)17(18)13-12-15-8-4-2-5-9-15/h2-14H,1H3 |
InChI Key |
WWVXAEZCLWJKRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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